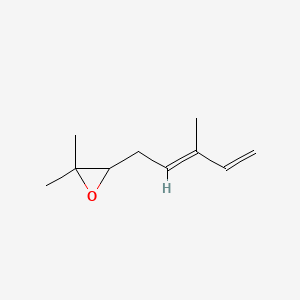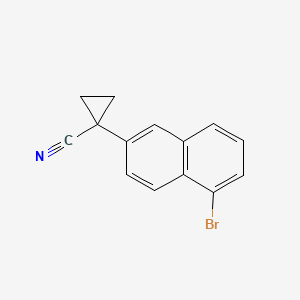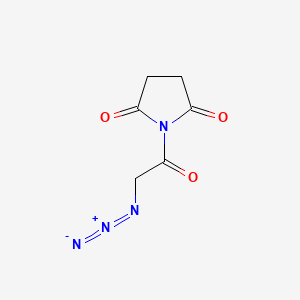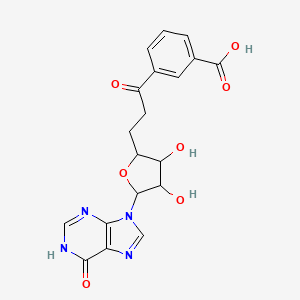
Ethyl 5-aminothiophene-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-aminothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminothiophene-2-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or CH2Cl2 (dichloromethane) and catalysts like EDC HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Quality control measures, including NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography), are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-aminothiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-aminothiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of Ethyl 5-aminothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of key enzymes .
Comparación Con Compuestos Similares
Ethyl 5-aminothiophene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with similar chemical properties but different biological activities.
Ethyl 5-aminothiophene-2-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10ClNO2S |
|---|---|
Peso molecular |
207.68 g/mol |
Nombre IUPAC |
ethyl 5-aminothiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-2-10-7(9)5-3-4-6(8)11-5;/h3-4H,2,8H2,1H3;1H |
Clave InChI |
HHFLUNFSWMIPNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(S1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)












